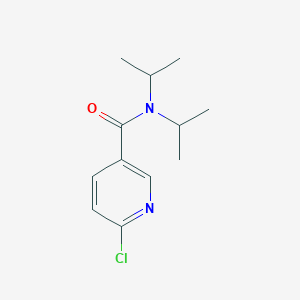

6-Chloro-n,n-diisopropylnicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-N,N-di(propan-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-8(2)15(9(3)4)12(16)10-5-6-11(13)14-7-10/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIUKIOVKUQYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-N,N-diisopropylnicotinamide

This document provides a detailed exploration of the synthetic pathways leading to 6-Chloro-N,N-diisopropylnicotinamide, a key building block in modern medicinal and agrochemical research. The guide is structured to provide not only procedural steps but also the underlying chemical principles and rationale, reflecting field-proven insights for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

This compound (CAS No: 905273-87-2) is a substituted pyridine derivative.[1] Its structure, featuring a chlorinated pyridine ring and a sterically hindered diisopropylamide group, makes it a valuable intermediate for creating complex molecules with specific biological activities. The synthesis is most reliably achieved through a classical two-step approach, which offers high yields and straightforward purification. This pathway involves:

-

Activation of the Carboxylic Acid: Conversion of the relatively unreactive carboxylic acid group of 6-chloronicotinic acid into a highly electrophilic acyl chloride.

-

Amide Bond Formation: Nucleophilic acyl substitution of the resulting acyl chloride with diisopropylamine to form the target amide.

An alternative, though often less common for bulk synthesis, is the direct one-pot coupling of the carboxylic acid and amine using specialized coupling reagents. This guide will detail both methodologies, with a primary focus on the more robust acyl chloride route.

Overall Synthetic Workflow

The following diagram illustrates the primary two-step synthesis pathway from the starting material, 6-chloronicotinic acid.

Caption: High-level overview of the two-step synthesis pathway.

Pathway I: The Acyl Chloride Route (Recommended)

This method is the workhorse for synthesizing nicotinamides due to its reliability, scalability, and the use of cost-effective reagents. The core principle is to transform the hydroxyl of the carboxylic acid into an excellent leaving group, dramatically increasing the carbonyl carbon's electrophilicity.

Step 1: Synthesis of 6-Chloronicotinoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.[2][3] Its primary advantage is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.[2][4]

Mechanism of Action: The reaction proceeds via a nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular attack by the chloride to form the acyl chloride, releasing SO₂ and HCl.[2][5]

Reactant Data Table:

| Compound | Molar Mass ( g/mol ) | CAS Number | Role |

| 6-Chloronicotinic Acid | 157.55 | 5326-23-8 | Starting Material |

| Thionyl Chloride (SOCl₂) | 118.97 | 7719-09-7 | Chlorinating Agent |

Experimental Protocol: Preparation of 6-Chloronicotinoyl Chloride

-

Safety Precaution: Thionyl chloride is highly toxic, corrosive, and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloronicotinic acid (e.g., 10.0 g, 0.0635 mol).

-

Under an inert atmosphere (e.g., nitrogen or argon), cautiously add an excess of thionyl chloride (e.g., 20 mL, 0.274 mol). A solvent such as 1,2-dichloroethane can be used if necessary.[6]

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[7]

-

Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 1-3 hours.[6][7] The progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step is critical and must be done carefully.

-

To ensure complete removal, anhydrous toluene or another high-boiling inert solvent can be added and subsequently removed under vacuum.[8]

-

The resulting 6-chloronicotinoyl chloride is typically a solid at room temperature (m.p. 48-51°C) and can often be used in the next step without further purification.

Step 2: Amidation with Diisopropylamine

This step involves the classic Schotten-Baumann reaction conditions, where the highly reactive acyl chloride is coupled with a primary or secondary amine.[9] A non-nucleophilic base is required to neutralize the HCl generated during the reaction. This is crucial because any generated HCl would protonate the diisopropylamine, rendering it non-nucleophilic and halting the reaction.

Mechanism of Action: The reaction is a straightforward nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of diisopropylamine attacks the electrophilic carbonyl carbon of 6-chloronicotinoyl chloride. The tetrahedral intermediate then collapses, expelling the chloride ion to form the stable amide bond.

Reactant Data Table:

| Compound | Molar Mass ( g/mol ) | CAS Number | Role |

| 6-Chloronicotinoyl Chloride | 176.00 | 66608-11-5 | Electrophile |

| Diisopropylamine | 101.19 | 108-18-9 | Nucleophile |

| Triethylamine (or DIEA) | 101.19 | 121-44-8 | Non-nucleophilic Base |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Aprotic Solvent |

Experimental Protocol: Synthesis of this compound

-

Dissolve the 6-chloronicotinoyl chloride (e.g., 11.2 g, 0.0635 mol) synthesized in Step 1 in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, prepare a solution of diisopropylamine (e.g., 1.1 equivalents, 7.0 g, 0.0698 mol) and a non-nucleophilic base like triethylamine or diisopropylethylamine (DIEA) (e.g., 1.2 equivalents) in the same anhydrous solvent.

-

Add the amine-base solution dropwise to the stirred acyl chloride solution at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-16 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel or recrystallization to obtain pure this compound.

Pathway II: Direct Amide Coupling

For sensitive substrates or when avoiding harsh reagents like thionyl chloride is desirable, direct amide coupling offers a milder alternative. This one-pot method uses a coupling reagent to activate the carboxylic acid in situ.

Principle of Operation: Coupling reagents, such as carbodiimides (DCC, EDC) or phosphonium/aminium salts (PyBOP, HATU), react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea or an activated ester).[9][10] This intermediate is then readily attacked by the amine to form the amide bond, regenerating the coupling agent in a modified form.

Caption: Workflow for direct amide coupling using a coupling reagent.

Comparative Analysis:

| Feature | Acyl Chloride Route | Direct Coupling Route |

| Conditions | Harsher (reflux in SOCl₂) | Milder (often room temp) |

| Reagents | Inexpensive (SOCl₂) | More expensive (HATU, etc.) |

| Byproducts | Gaseous (HCl, SO₂), easily removed | Solid/liquid (e.g., DCU), requires filtration/chromatography |

| Scope | Broad, highly reliable | Excellent for sensitive/complex molecules |

| Atom Economy | Lower | Generally higher |

While the direct coupling method is elegant, the acyl chloride pathway remains the more practical and economical choice for the synthesis of this specific, relatively simple target molecule.

References

-

Synthesis of 6-chloronicotinoyl chloride . PrepChem.com. [Link]

-

Wu, Y., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling . Organic Letters, 5(18), 3293–3295. [Link]

-

This compound | 905273-87-2 . J&K Scientific. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents . Chemical Society Reviews, 38(2), 606-631. [Link]

-

Coupling Reagents . Aapptec Peptides. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]

-

Synthesis of 2-chloronicotinyl chloride . PrepChem.com. [Link]

-

6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 . PubChem. [Link]

-

Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides . Master Organic Chemistry. [Link]

-

Amide Synthesis . Fisher Scientific. [Link]

-

Thionyl chloride . Wikipedia. [Link]

-

Synthesis of 6-chloro-nicotinic acid N-methylamide . PrepChem.com. [Link]

-

6-CHLORONICOTINIC ACID . precisionFDA. [Link]

-

Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives . Der Pharmacia Lettre, 3(5), 110-114. [Link]

-

6-Chloro-N,N-diethylnicotinamide | CAS#:54864-96-9 . Chemsrc. [Link]

-

Carboxylic Acids Advanced. Reaction with Thionyl Chloride . YouTube. [Link]

-

10.9 Reactions of Alcohols with Thionyl Chloride . Chemistry LibreTexts. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. prepchem.com [prepchem.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. prepchem.com [prepchem.com]

- 9. Amide Synthesis [fishersci.co.uk]

- 10. hepatochem.com [hepatochem.com]

"6-Chloro-n,n-diisopropylnicotinamide" chemical properties and structure

An In-Depth Technical Guide to 6-Chloro-n,n-diisopropylnicotinamide: Properties, Structure, and Synthesis

Executive Summary

This technical guide provides a comprehensive overview of this compound, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. Primarily utilized as a chemical intermediate, its structural features—a chlorinated pyridine ring and a sterically hindered diisopropylamide group—make it a versatile building block for the development of novel compounds. This document details its physicochemical properties, provides an in-depth analysis of its molecular structure through predicted spectroscopic data, outlines a robust synthetic protocol with justifications for methodological choices, and discusses its applications in research and drug development. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking a thorough understanding of this compound.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory setting.

Nomenclature and Identifiers

| Property | Value | Source(s) |

| CAS Number | 905273-87-2 | [1][2][3][4] |

| IUPAC Name | 6-chloro-N,N-di(propan-2-yl)pyridine-3-carboxamide | [1][3] |

| Molecular Formula | C₁₂H₁₇ClN₂O | [3][4] |

| SMILES | CC(C)N(C(C)C)C(=O)C1=CN=C(C=C1)Cl | [1][3] |

| InChI Key | SSIUKIOVKUQYGZ-UHFFFAOYSA-N | [1][3] |

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 240.73 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | 129-131 °C | [3] |

| Boiling Point | Not available | [3] |

| Solubility | Expected to be soluble in organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate. |

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it can be a skin, eye, and respiratory irritant.[3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

Molecular Structure and Spectroscopic Profile

The unique arrangement of functional groups in this compound dictates its reactivity and is confirmed through various spectroscopic techniques.

Chemical Structure

Caption: 2D Structure of this compound.

Predicted Spectroscopic Data

While experimental data should always be the final arbiter, the expected spectroscopic profile can be predicted based on the molecule's structure. This serves as a valuable guide for characterization.

-

Aromatic Protons (3H): The three protons on the pyridine ring will appear in the aromatic region (δ 7.5-8.8 ppm). They will exhibit a complex splitting pattern (likely doublet of doublets and a triplet) due to their coupling with each other.

-

Isopropyl Methine Protons (2H): Due to hindered rotation around the C-N amide bond, the two isopropyl groups may be non-equivalent. This could result in two separate septets (or a broad multiplet) in the region of δ 3.5-4.0 ppm.

-

Isopropyl Methyl Protons (12H): Correspondingly, the four methyl groups may also be non-equivalent, potentially giving rise to two distinct doublets (or a broad doublet) in the aliphatic region (δ 1.2-1.5 ppm).

-

Carbonyl Carbon (1C): A signal for the amide carbonyl carbon is expected around δ 165-170 ppm.

-

Aromatic Carbons (5C): Five distinct signals are expected in the aromatic region (δ 120-155 ppm). The carbon attached to the chlorine atom (C6) will be significantly shifted.

-

Isopropyl Methine Carbons (2C): Signals for the methine carbons of the isopropyl groups are expected around δ 45-50 ppm.

-

Isopropyl Methyl Carbons (4C): Signals for the methyl carbons are expected in the upfield region, around δ 20-25 ppm.

-

C=O Stretch (Amide): A strong, characteristic absorption band is expected in the range of 1630-1680 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

-

C-N Stretch: A moderate absorption around 1200-1350 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple sharp absorptions between 1400-1600 cm⁻¹.

-

Aliphatic C-H Stretches: Absorptions just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 240.

-

Isotopic Peak (M+2)⁺: A key diagnostic feature will be the presence of an M+2 isotope peak at m/z 242, with an intensity approximately one-third that of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.

-

Fragmentation: Common fragmentation patterns would include the loss of an isopropyl group and cleavage of the amide bond.

| Predicted Spectroscopic Data Summary | |

| ¹H NMR | Aromatic (δ 7.5-8.8), Isopropyl CH (δ 3.5-4.0), Isopropyl CH₃ (δ 1.2-1.5) |

| ¹³C NMR | C=O (δ 165-170), Aromatic (δ 120-155), Isopropyl CH (δ 45-50), Isopropyl CH₃ (δ 20-25) |

| IR (cm⁻¹) | 1630-1680 (C=O), 600-800 (C-Cl), 1400-1600 (Aromatic C=C) |

| MS (m/z) | 240 (M⁺), 242 ((M+2)⁺) |

Synthesis and Manufacturing

The synthesis of this compound is most efficiently achieved via a two-step process starting from the commercially available 6-hydroxynicotinic acid.

Retrosynthetic Analysis

The logical disconnection for this molecule is at the amide bond. This retrosynthetic approach identifies 6-chloronicotinic acid (or its acyl chloride derivative) and diisopropylamine as the key precursors. The 6-chloronicotinic acid itself is readily prepared from 6-hydroxynicotinic acid.

Key Intermediate: 6-Chloronicotinic Acid

The precursor, 6-chloronicotinic acid, can be synthesized through various routes. A common and effective method is the chlorination of 6-hydroxynicotinic acid using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[5] Alternative green chemistry approaches have been explored, but the chlorination route remains prevalent in standard laboratory synthesis.[5] Other methods include the oxidation of 2-chloro-5-methylpyridine.[6]

Recommended Synthetic Protocol: Amidation of 6-Chloronicotinoyl Chloride

This protocol details the conversion of 6-chloronicotinic acid to the final product. The procedure is divided into two self-validating stages: formation of the acyl chloride and the subsequent amidation.

Step 1: Synthesis of 6-Chloronicotinoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloronicotinic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 6-chloronicotinoyl chloride is a yellow-orange oil or solid and is typically used in the next step without further purification.

Step 2: Amidation with Diisopropylamine

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diisopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve the crude 6-chloronicotinoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or column chromatography to obtain pure this compound.

Workflow Diagram

Caption: Use as a scaffold for generating diverse chemical libraries.

Conclusion

This compound is a well-defined chemical intermediate with significant potential for synthetic and medicinal chemistry. Its straightforward, high-yielding synthesis and the reactivity of its chloro-substituent make it an ideal starting material for constructing diverse molecular architectures. The physicochemical and spectroscopic data outlined in this guide provide the necessary foundation for its effective use, while the analysis of its potential applications underscores its value to researchers in the ongoing quest for novel therapeutic agents.

References

-

J&K Scientific. (n.d.). This compound | 905273-87-2. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Synthesis and crystal structure of a 6-chloronicotinate salt of a one-dimensional cationic nickel(II) coordination polymer with 4,4′-bipyridine. Retrieved from [Link]

- Google Patents. (2014). CN103570612A - Preparation method of 6-chloronicotinic acid.

- Google Patents. (2017). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.

-

American Elements. (n.d.). This compound | CAS 905273-87-2. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Chloronicotinamide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Chloro-N-methylnicotinamide. PubChem Compound Database. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]

-

Chemsrc. (n.d.). 6-Chloro-N,N-diethylnicotinamide | CAS#:54864-96-9. Retrieved from [Link]

-

Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound | 905273-87-2 [amp.chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound | 905273-87-2 [sigmaaldrich.com]

- 5. Buy 6-chloro-N-isopropylnicotinamide | 57724-90-0 [smolecule.com]

- 6. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 6-Chloro-n,n-diisopropylnicotinamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-n,n-diisopropylnicotinamide is a substituted nicotinamide derivative with potential therapeutic applications. While direct experimental evidence for its mechanism of action is not extensively documented in publicly available literature, its structural similarity to other bioactive nicotinamides suggests plausible pathways through which it may exert biological effects. This guide synthesizes the current understanding of related nicotinamide derivatives to propose a hypothesized dual mechanism of action for this compound, encompassing both anti-inflammatory and antimicrobial activities. We provide a comprehensive overview of the theoretical framework for these mechanisms, supported by data from analogous compounds. Furthermore, this document serves as a practical resource for researchers by offering detailed, field-proven experimental protocols to systematically investigate and validate these proposed mechanisms. Our objective is to furnish the scientific community with the foundational knowledge and methodological tools necessary to elucidate the therapeutic potential of this compound.

Introduction: The Therapeutic Potential of Substituted Nicotinamides

Nicotinamide, a form of vitamin B3, is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1] These coenzymes are pivotal in a vast array of cellular processes, including energy metabolism, DNA repair, and cellular signaling.[1][2] Consequently, synthetic derivatives of nicotinamide have garnered significant interest in drug discovery for their potential to modulate these pathways.

The introduction of various substituents to the nicotinamide scaffold can profoundly influence the molecule's chemical properties and biological activity. The subject of this guide, this compound, features a chlorine atom at the 6-position of the pyridine ring and two isopropyl groups on the amide nitrogen. These modifications are anticipated to enhance its bioactivity and selectivity compared to the parent nicotinamide molecule.

Based on the established biological activities of structurally related compounds, we hypothesize that this compound possesses a dual mechanism of action:

-

Anti-inflammatory effects: Potentially through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

-

Antimicrobial activity: Likely via the inhibition of bacterial cell wall synthesis.

This guide will delve into the scientific rationale behind these hypotheses and provide detailed methodologies for their experimental validation.

Hypothesized Anti-inflammatory Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Role of NF-κB in Inflammation

Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Rationale for NF-κB Inhibition by this compound

Several studies have demonstrated the anti-inflammatory properties of nicotinamide and its derivatives, linking this activity to the inhibition of NF-κB.[1][4] The proposed mechanism involves the modulation of cellular processes that impact NF-κB activation. Given the structural similarities, it is plausible that this compound shares this anti-inflammatory potential. The chloro and diisopropyl substitutions may enhance cell permeability and target engagement, potentially leading to more potent NF-κB inhibition.

Below is a diagram illustrating the hypothesized inhibition of the NF-κB signaling pathway by this compound.

Caption: Hypothesized NF-κB pathway inhibition.

Experimental Validation: NF-κB Reporter Assay

To experimentally validate the hypothesis that this compound inhibits NF-κB activation, a luciferase reporter assay is a robust and quantitative method.[2][3][4] This cell-based assay utilizes a reporter gene (luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured as a luminescent signal.

HEK293 cells are co-transfected with a plasmid containing the firefly luciferase gene downstream of an NF-κB promoter and a control plasmid with the Renilla luciferase gene under a constitutive promoter. The cells are then treated with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound. The firefly luciferase signal indicates NF-κB transcriptional activity, while the Renilla luciferase signal is used to normalize for transfection efficiency and cell viability. A decrease in the normalized firefly luciferase signal in the presence of the compound indicates inhibition of the NF-κB pathway.

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Compound Treatment and Stimulation:

-

After 24 hours of transfection, pre-treat the cells with various non-toxic concentrations of this compound (determined by a prior cell viability assay, such as an MTT assay) for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include appropriate controls (untreated, vehicle-treated, and activator-only).

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Transfer the cell lysate to a white-walled 96-well plate.

-

Measure firefly luciferase activity using a luminometer after adding the luciferase assay substrate.

-

Subsequently, measure Renilla luciferase activity after adding the Stop & Glo® reagent.

-

-

Data Analysis:

-

Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.

-

Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated cells by that of the unstimulated cells.

-

Determine the inhibitory effect of this compound by comparing the fold induction in the presence of the compound to the activator-only control.

-

The following diagram outlines the experimental workflow for the NF-κB luciferase reporter assay.

Caption: NF-κB Luciferase Reporter Assay Workflow.

Hypothesized Antimicrobial Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Bacterial Cell Wall Synthesis as an Antibiotic Target

The bacterial cell wall is a crucial structure that provides mechanical support and protection against osmotic lysis.[5] A key component of the cell wall in most bacteria is peptidoglycan, a polymer of alternating N-acetylglucosamine and N-acetylmuramic acid residues cross-linked by short peptides.[5] The enzymes involved in the synthesis of peptidoglycan are excellent targets for antibiotics because they are essential for bacterial survival and are absent in mammalian cells.

Rationale for Inhibition of Cell Wall Synthesis by this compound

While direct evidence is lacking for this compound, the closely related compound 6-chloro-N-isopropylnicotinamide is believed to exert its antibacterial effects by inhibiting enzymes involved in bacterial cell wall synthesis.[6] Furthermore, various substituted nicotinamide derivatives have been reported to possess antimicrobial activity.[7][8][9] The 6-chloro substitution on the pyridine ring is a common feature in many bioactive heterocyclic compounds and is often associated with enhanced antimicrobial properties.

The diagram below depicts the general stages of bacterial cell wall synthesis and the hypothesized point of inhibition.

Caption: Hypothesized Inhibition of Bacterial Cell Wall Synthesis.

Experimental Validation: Minimum Inhibitory Concentration (MIC) Assay

The first step in evaluating the antimicrobial potential of this compound is to determine its minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11] The broth microdilution method is a standardized and widely used technique for determining MIC values.[6]

A standardized suspension of the test bacterium is inoculated into a series of wells in a microtiter plate containing serial dilutions of this compound. After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), select several colonies.

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well (except for a sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 200 µL).

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Reading and Interpretation of Results:

-

Following incubation, visually inspect the plate for turbidity. A button or haze at the bottom of the well indicates bacterial growth.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

The workflow for the broth microdilution MIC assay is depicted below.

Caption: Broth Microdilution MIC Assay Workflow.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the proposed experimental protocols.

Table 1: NF-κB Inhibition by this compound

| Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |

| 0 (Vehicle Control) | Value | 0 |

| 0.1 | Value | Value |

| 1 | Value | Value |

| 10 | Value | Value |

| 100 | Value | Value |

| Positive Control (e.g., known NF-κB inhibitor) | Value | Value |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | ATCC Number | MIC (µg/mL) | Interpretation |

| Staphylococcus aureus | 25923 | Value | Susceptible/Intermediate/Resistant |

| Escherichia coli | 25922 | Value | Susceptible/Intermediate/Resistant |

| Pseudomonas aeruginosa | 27853 | Value | Susceptible/Intermediate/Resistant |

| Enterococcus faecalis | 29212 | Value | Susceptible/Intermediate/Resistant |

Conclusion and Future Directions

This technical guide has outlined a hypothesized dual mechanism of action for this compound, centered on anti-inflammatory and antimicrobial activities. The proposed inhibition of the NF-κB signaling pathway and bacterial cell wall synthesis is grounded in the established biological activities of related nicotinamide derivatives. The detailed experimental protocols provided herein offer a clear and robust framework for researchers to systematically investigate and validate these hypotheses.

Successful validation of these mechanisms would position this compound as a promising lead compound for the development of novel therapeutics for inflammatory diseases and bacterial infections. Future research should focus on elucidating the specific molecular targets within these pathways, conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity, and evaluating its efficacy and safety in preclinical in vivo models. The insights gained from such studies will be crucial in translating the therapeutic potential of this compound into clinical applications.

References

-

Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. (2023). MDPI. Retrieved January 19, 2026, from [Link]

-

What is the mechanism of Nicotinamide? (2024). Patsnap Synapse. Retrieved January 19, 2026, from [Link]

-

Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Molecular Devices. Retrieved January 19, 2026, from [Link]

-

Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform. (2024). PubMed. Retrieved January 19, 2026, from [Link]

-

Antimicrobial susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. Retrieved January 19, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 19, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 19, 2026, from [Link]

-

Human NF-κB Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved January 19, 2026, from [Link]

-

NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Journal of Visualized Experiments. Retrieved January 19, 2026, from [Link]

-

A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. (2014). PLOS ONE. Retrieved January 19, 2026, from [Link]

-

Studies on Bacterial Cell Wall Inhibitors. VI. Screening Method for the Specific Inhibitors of Peptidoglycan Synthesis. (1976). The Journal of Antibiotics. Retrieved January 19, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). Molecules. Retrieved January 19, 2026, from [Link]

-

The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. (2019). Molecules. Retrieved January 19, 2026, from [Link]

-

Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. (2023). Microbe Notes. Retrieved January 19, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids. (2024). MDPI. Retrieved January 19, 2026, from [Link]

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). Scientific Reports. Retrieved January 19, 2026, from [Link]

-

Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives. (2011). Scholars Research Library. Retrieved January 19, 2026, from [Link]

-

Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains. (2021). Latin American Journal of Pharmacy. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. microbenotes.com [microbenotes.com]

- 6. protocols.io [protocols.io]

- 7. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. latamjpharm.org [latamjpharm.org]

- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microbe-investigations.com [microbe-investigations.com]

"6-Chloro-n,n-diisopropylnicotinamide" CAS number 905273-87-2

An In-depth Technical Guide to 6-Chloro-N,N-diisopropylnicotinamide (CAS: 905273-87-2)

Foreword

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in this compound. As a substituted pyridine derivative, this compound belongs to a class of molecules known for a wide spectrum of biological activities.[1][2] This guide moves beyond a simple data sheet to provide insights into its synthesis, rationale for experimental design, and its potential as a scaffold in modern drug discovery. The information herein is synthesized from publicly available data and established principles of organic and medicinal chemistry to provide a holistic view for its application in a research context.

Core Compound Identity and Physicochemical Profile

This compound is a synthetic organic compound characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a diisopropylamide group at the 3-position. While specific research applications for this exact molecule are not widely published, its structural motifs are of significant interest in medicinal chemistry. The 6-chloropyridine moiety is a common feature in bioactive molecules, where the chlorine atom can serve both to modulate electronic properties and as a synthetic handle for further chemical diversification.[3]

The following table summarizes the key physicochemical properties of the compound, compiled from various chemical supplier databases.[4][5]

| Property | Value | Source |

| CAS Number | 905273-87-2 | [4][6] |

| IUPAC Name | 6-chloro-N,N-di(propan-2-yl)pyridine-3-carboxamide | [4] |

| Molecular Formula | C₁₂H₁₇ClN₂O | |

| Molecular Weight | 240.73 g/mol | [5] |

| SMILES | CC(C)N(C(C)C)C(=O)C1=CN=C(C=C1)Cl | [4] |

| InChI Key | SSIUKIOVKUQYGZ-UHFFFAOYSA-N | [4] |

| Physical Form | Solid | |

| Typical Purity | ≥95% | |

| Storage Conditions | Inert atmosphere, room temperature |

Synthesis and Characterization

Proposed Synthetic Strategy

The core of the synthesis is the formation of an amide bond between the carboxylic acid of the pyridine ring and diisopropylamine. Direct amide coupling can be challenging; therefore, a more reliable approach is to first activate the carboxylic acid by converting it into a more reactive acyl chloride. This intermediate can then readily react with the secondary amine to form the desired product.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Trustworthiness: The following protocol is a robust, self-validating system. Each step includes purification and the final characterization ensures the identity and purity of the product, confirming the success of the synthesis.

Step 1: Synthesis of 6-Chloronicotinoyl Chloride

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Ar), add 6-chloronicotinic acid (10.0 g, 63.5 mmol).

-

Solvent Addition: Suspend the acid in anhydrous dichloromethane (DCM, 100 mL).

-

Reagent Addition: Add thionyl chloride (SOCl₂, 11.0 mL, 152.4 mmol, 2.4 equiv.) dropwise at room temperature.

-

Expertise & Causality: Thionyl chloride is an excellent choice for this conversion as it is highly effective and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride back to the carboxylic acid.

-

-

Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. Progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Cool the reaction to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 6-chloronicotinoyl chloride, typically a solid or oil, is used directly in the next step without further purification.

Step 2: Amidation to yield this compound

-

Setup: In a separate flame-dried 500 mL flask under an inert atmosphere, dissolve diisopropylamine (17.8 mL, 127 mmol, 2.0 equiv.) and triethylamine (Et₃N, 17.7 mL, 127 mmol, 2.0 equiv.) in anhydrous DCM (150 mL).

-

Addition of Acyl Chloride: Cool the amine solution to 0°C in an ice bath. Dissolve the crude 6-chloronicotinoyl chloride from Step 1 in anhydrous DCM (50 mL) and add it dropwise to the cooled amine solution over 30 minutes.

-

Expertise & Causality: The reaction is performed at 0°C to control its exothermic nature. Triethylamine is added as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the diisopropylamine and driving the reaction to completion.

-

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC.

-

Aqueous Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (100 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water (100 mL) and brine (100 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Structural Verification

To confirm the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed:

-

¹H and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework and ensure the correct connectivity of the diisopropyl groups and the chloropyridine ring.

-

Mass Spectrometry (MS): To verify the molecular weight (240.73 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic amide carbonyl (C=O) stretch.

Putative Biological Activity and Role in Drug Discovery

Direct biological activity data for this compound is not available in the public domain. However, by examining its structural analogues, we can infer its potential and formulate hypotheses for its application.

Insights from Structural Analogues

The broader class of nicotinamide and chloronicotinamide derivatives exhibits a vast range of biological activities, including antibacterial, anti-inflammatory, and anti-tumor effects.[1][2][3] Notably, the closely related 6-chloro-N-isopropylnicotinamide has been investigated for antibacterial properties, potentially through the inhibition of enzymes involved in bacterial cell wall synthesis.[3] It has also been suggested to modulate inflammatory signaling pathways.[3]

Structure-activity relationship (SAR) studies on these analogues have highlighted the importance of the 6-chloro substituent, which is believed to enhance biological activity through a combination of electronic and steric effects that promote optimal binding to target proteins.[3]

Caption: Workflow for generating a chemical library from the core scaffold.

Safety and Handling

Based on GHS classifications provided by suppliers, this compound should be handled with appropriate care.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Recommendations:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Store in a tightly sealed container in a dry, cool place under an inert atmosphere.

-

Conclusion and Future Outlook

This compound (CAS: 905273-87-2) is a well-defined chemical entity with a clear, accessible synthetic pathway. While its own biological profile is yet to be characterized, its structural features, informed by active analogues, position it as a compound of high interest for medicinal chemistry and drug discovery programs. Its primary utility lies in its role as a foundational building block for the synthesis of compound libraries targeting a range of diseases. Future research should focus on the execution of its synthesis, full analytical characterization, and subsequent screening in relevant biological assays to uncover its therapeutic potential.

References

-

National Center for Biotechnology Information. (n.d.). 6-Chloronicotinamide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Chloro-N-methylnicotinamide. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). WO2009074749A2 - Nicotinamide derivatives, preparation thereof and therapeutic use....

-

ChemBuyersGuide.com, Inc. (n.d.). abcr GmbH (Page 242). Retrieved from [Link]

-

Maske, P. V., & Makhija, S. J. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 6-Chloro-N′-(2,4-dichlorobenzylidene)nicotinohydrazide. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15939. Retrieved from [Link]

-

Google Patents. (n.d.). US Patent for Novel synthetic approaches to make 3-(imidazo[1,2-b pyridazin-3-ylethynyl)-4-methyl-N-4-(4-methylpiperazin 1-yl)methyl-3-(trifluoromethyl)phenylbenzamide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]otinic-acid-n-methylamide/)

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 6-chloro-N-isopropylnicotinamide | 57724-90-0 [smolecule.com]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound | 905273-87-2 [sigmaaldrich.com]

- 6. This compound | 905273-87-2 [amp.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

6-Chloro-N,N-diisopropylnicotinamide: A Technical Guide to Putative Biological Activities and Future Research Directions

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hypothesized biological activities of the novel compound 6-Chloro-N,N-diisopropylnicotinamide. In the absence of direct published research on this specific molecule, this document synthesizes information from structurally related 6-chloronicotinamide and N,N-dialkylnicotinamide analogs to postulate potential therapeutic applications. The primary focus is on two key areas of predicted activity: antibacterial and anti-inflammatory effects. We present a putative synthesis pathway, explore potential mechanisms of action based on established knowledge of related compounds, and provide detailed, field-proven experimental protocols for researchers to investigate these hypotheses. This guide is intended to serve as a foundational resource for initiating research programs aimed at elucidating the pharmacological profile of this compound and its potential as a lead compound in drug discovery.

Introduction: The Rationale for Investigating this compound

Nicotinamide (a form of vitamin B3) and its derivatives are a well-established class of compounds with diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1] The pyridine ring of nicotinamide is a versatile scaffold that allows for extensive chemical modification to modulate its pharmacological effects. The introduction of a chlorine atom at the 6-position of the pyridine ring is a common strategy in medicinal chemistry to enhance biological activity. Halogenation can alter the electronic properties of the ring, influence binding to biological targets, and improve metabolic stability.

This compound (Figure 1) is a novel derivative that combines the 6-chloropyridine core with diisopropylamide functionality. While no specific biological data for this compound has been reported in the scientific literature, its structural features suggest a strong potential for interesting pharmacological activities. This guide will explore the most probable of these, focusing on antibacterial and anti-inflammatory actions, based on the known properties of its structural analogs.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis of this compound: A Proposed Route

The synthesis of this compound can be readily achieved through a standard two-step procedure common for the preparation of N-substituted nicotinamides. This proposed synthesis is based on established chemical principles and provides a reliable method for obtaining the target compound for biological screening.

2.1. Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

2.2. Detailed Experimental Protocol

Step 1: Synthesis of 6-Chloronicotinoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloronicotinic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂) (3-5 equivalents) in excess.

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 6-chloronicotinoyl chloride is a yellow to brown oil or solid and is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 6-chloronicotinoyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve diisopropylamine (1.2-1.5 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2 equivalents) in the same anhydrous solvent.

-

Add the diisopropylamine solution dropwise to the cooled 6-chloronicotinoyl chloride solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Hypothesized Biological Activity I: Antibacterial Effects

The presence of the chloropyridine moiety in the target molecule is a strong indicator of potential antibacterial activity. Numerous pyridine derivatives are known to possess antimicrobial properties.[2] The mechanism of action for chloropyridine compounds can vary but often involves the disruption of essential cellular processes in bacteria.[3]

3.1. Potential Mechanisms of Antibacterial Action

Based on the broader class of chloropyridine and nicotinamide compounds, the antibacterial activity of this compound could be mediated by one or more of the following mechanisms:

-

Inhibition of Cell Wall Synthesis: Some pyridine derivatives interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[1][3]

-

Disruption of Membrane Function: The lipophilic nature of the diisopropyl groups may facilitate insertion into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.[3]

-

Inhibition of Nucleic Acid Synthesis: The pyridine ring could potentially intercalate with bacterial DNA or inhibit enzymes essential for DNA replication or RNA transcription, such as DNA gyrase or RNA polymerase.[1]

-

Inhibition of Metabolic Pathways: The nicotinamide core is a precursor to NAD(H) and NADP(H), which are essential coenzymes in numerous metabolic pathways. An analog could potentially interfere with these pathways.

3.2. Structure-Activity Relationship (SAR) Considerations for Future Studies

While no SAR data exists for this compound, studies on related compounds provide a framework for future optimization:

-

The 6-Chloro Substituent: The chlorine atom at the 6-position is likely crucial for activity. Its electron-withdrawing nature can influence the reactivity of the pyridine ring and its interactions with biological targets.

-

N,N-Diisopropyl Group: The bulky and lipophilic diisopropyl groups on the amide nitrogen will significantly impact the compound's solubility, membrane permeability, and steric interactions with target enzymes. Systematic variation of the N-alkyl substituents (e.g., from methyl to cyclohexyl) could be a key strategy to optimize potency and selectivity. Studies on other nicotinamides have shown that the nature of the N-substituent is critical for activity.[4][5]

3.3. Experimental Protocol: Antibacterial Susceptibility Testing

The following protocols are standard methods for determining the antibacterial efficacy of a novel compound.

3.3.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of the compound that inhibits visible bacterial growth.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

-

Table 1: Example of MIC Data Interpretation for Hypothetical Compounds

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| This compound | To be determined | To be determined |

| Related Compound A | 16 | 64 |

| Related Compound B | 8 | >128 |

| Ciprofloxacin (Control) | 0.5 | 0.25 |

Hypothesized Biological Activity II: Anti-inflammatory Effects

Nicotinamide itself is known to possess significant anti-inflammatory properties.[6] It is plausible that this compound retains or even enhances these activities.

4.1. Potential Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of nicotinamide and its analogs are thought to be mediated through several mechanisms:

-

Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Nicotinamide has been shown to inhibit NF-κB activity, thereby reducing the production of inflammatory mediators.[7]

-

Modulation of Pro-inflammatory Cytokines: Nicotinamide can suppress the production and release of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8][[“]]

-

Inhibition of Pro-inflammatory Enzymes: The compound may inhibit the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.

4.2. Experimental Protocol: In Vitro Anti-inflammatory Assays

The following protocols utilize a common cell-based model of inflammation, lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, to assess the anti-inflammatory potential of the target compound.

4.2.1. Cell Viability Assay (MTT Assay)

It is crucial to first determine the non-toxic concentration range of the compound.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the media and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.

4.2.2. Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere.

-

Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

4.2.3. Measurement of Pro-inflammatory Cytokines (ELISA)

-

Seed RAW 264.7 cells in a 24-well plate.

-

Pre-treat with the compound and stimulate with LPS as described above.

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

4.2.4. Western Blot Analysis of iNOS and COX-2 Expression

-

Seed RAW 264.7 cells in a 6-well plate.

-

Pre-treat with the compound and stimulate with LPS for 18-24 hours.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

Conclusion and Future Directions

This compound is a novel compound with a chemical structure that suggests a strong potential for both antibacterial and anti-inflammatory activities. This guide provides a theoretical framework and practical experimental protocols to initiate the investigation of these putative properties.

Future research should focus on:

-

Synthesis and Characterization: The first step will be the successful synthesis and full analytical characterization (NMR, MS, HPLC) of the compound.

-

Broad-Spectrum Biological Screening: The compound should be screened against a wide panel of bacterial and fungal strains, as well as in various in vitro and in vivo models of inflammation.

-

Structure-Activity Relationship Studies: A systematic medicinal chemistry program should be initiated to explore modifications of the N,N-diisopropyl group and potentially the 6-chloro substituent to optimize potency and selectivity.

-

Mechanism of Action Studies: Once activity is confirmed, detailed mechanistic studies should be undertaken to identify the specific molecular targets and pathways involved.

This document serves as a starting point for what could be a promising area of research. The exploration of this compound and its analogs may lead to the discovery of new therapeutic agents for infectious and inflammatory diseases.

References

-

Ungerstedt, J. S., Blömback, M., & Söderström, T. (2005). Nicotinamide is a potent inhibitor of proinflammatory cytokines. Clinical & Experimental Immunology, 141(1), 52-59. [Link]

-

Bryniarski, K., Biedroń, R., Jakubowski, A., Chłopicki, S., & Marcinkiewicz, J. (2008). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Archivum immunologiae et therapiae experimentalis, 56(2), 135–142. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Nicotinamide? Retrieved from [Link]

-

Fivenson, D. P. (2006). The mechanisms of action of nicotinamide and zinc in inflammatory skin disease. Cutis, 77(1 Suppl), 5–10. [Link]

-

Consensus. (n.d.). Mechanisms of nicotinamide riboside in modulating systemic inflammation. Retrieved from [Link]

-

Ilić, B. S., Vladimirov, S. M., Živković, A. M., Čudina, O. V., Antonijević, M. R., Matović, M. D., ... & Stanojković, T. P. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3849. [Link]

-

PrepChem. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]

-

Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2014). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Tropical Journal of Pharmaceutical Research, 13(10), 1649-1655. [Link]

-

Kerr, J. S., & Wexler, D. (2004). Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. Current Vascular Pharmacology, 2(2), 125-135. [Link]

-

Mortell, K. H., Schrimpf, M. R., Bunnelle, W. H., Anderson, D. J., Gronlien, J. H., Hagene, K. T., & Gopalakrishnan, M. (2010). Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor. Bioorganic & medicinal chemistry letters, 20(1), 104–107. [Link]

-

Bîcu, E., & Lupaşcu, D. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6296. [Link]

-

Božić, A., Dragin, D., Kladar, N., Čapo, I., Széchenyi, A., & Kovačević, S. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie, 25, 267-279. [Link]

-

Czech, J., Schumacher, L., Jones, A., Zlitni, S., & Aucoin, M. G. (2022). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. International journal of molecular sciences, 23(23), 15003. [Link]

-

Scherrer, R. A., Whitehouse, M. W., & Juby, P. F. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621–627. [Link]

-

Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. Retrieved from [Link]

-

OpenStax. (n.d.). Mechanisms of Antibacterial Drugs. In Allied Health Microbiology. Retrieved from [Link]

-

Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., ... & Li, Y. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., ... & Li, Y. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. [Link]

-

Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., ... & Li, Y. (2024). Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. Molecules, 29(1), 229. [Link]

-

Makhija, S. J., & Kadu, V. D. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. [Link]

-

Keglevich, G., Grün, A., & Bálint, E. (2012). Practical Synthesis of 6-Chloro-dibenzo[c.e][6][8]oxaphosphorine. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(6), 781-798. [Link]

-

Gowda, D. C., & Kumar, K. A. (2004). synthesis of 6-chloro-9-methyl-/7-methoxyphenothiazines via smiles rearrangement. Indian Journal of Heterocyclic Chemistry, 13(3), 221-224. [Link]

-

Pitschmann, V., & Kobliha, Z. (2007). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. Collection of Czechoslovak Chemical Communications, 72(4), 541-552. [Link]

Sources

- 1. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 4. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Nicotinamide? [synapse.patsnap.com]

- 8. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

An In-depth Technical Guide for Researchers

Introduction: The Enduring Relevance of the Nicotinamide Scaffold

Nicotinamide, the amide form of vitamin B3, is a fundamental molecule in biology, serving as the reactive core of the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1][2] These molecules are central to cellular life, participating in hundreds of redox reactions critical for energy metabolism, DNA repair, and cellular signaling pathways.[1][3][4] The biological importance of the nicotinamide scaffold has not gone unnoticed by medicinal chemists. Its unique chemical properties and inherent "drug-likeness" have established it as a privileged structure in drug discovery, leading to a wide array of therapeutic agents for conditions ranging from hyperlipidemia and tuberculosis to cancer and inflammatory skin diseases.[5][6]

This guide focuses on a specific, synthetically tailored class of nicotinamide derivatives, centered around 6-Chloro-n,n-diisopropylnicotinamide . By exploring the strategic introduction of a chloro-substituent at the 6-position and bulky alkyl groups on the amide nitrogen, researchers have unlocked novel biological activities. This document serves as a technical resource for scientists and drug development professionals, providing a comprehensive overview of the synthesis, structure-activity relationships (SAR), known biological activities, and therapeutic potential of this promising chemical series.

Part 1: Synthesis and Chemical Space Exploration

The generation of a diverse library of analogs is foundational to any drug discovery program. The 6-chloronicotinamide scaffold offers multiple points for chemical modification, allowing for a systematic exploration of the chemical space to optimize for potency, selectivity, and pharmacokinetic properties.

Core Synthesis of this compound

The synthesis of the parent compound is typically a straightforward two-step process, amenable to scale-up for further studies.[7]

Step 1: Chlorination of 6-Hydroxynicotinic Acid The process begins with the chlorination of a suitable nicotinic acid precursor. For instance, 6-hydroxynicotinic acid can be converted to 6-chloronicotinic acid using a standard chlorinating agent like thionyl chloride (SOCl₂), often with a catalytic amount of a solvent like dimethylformamide (DMF).[5][7]

Step 2: Amidation The resulting 6-chloronicotinoyl chloride is then reacted with diisopropylamine in the presence of a non-nucleophilic base, such as triethylamine, in an appropriate aprotic solvent like dichloromethane (DCM).[5][7] This reaction forms the stable amide bond, yielding the final product, this compound.

Caption: General Synthetic Workflow for this compound.

Exploring Derivatives: The Path to Optimization

The true power of this scaffold lies in its modularity. Researchers can systematically alter different parts of the molecule to fine-tune its properties.

-

Modification at the 6-Position: The chlorine atom can be substituted with other nucleophiles, such as thiols, to introduce new functionalities and explore different binding interactions.[5] Alternative halogens like bromine or iodine have also been investigated to modulate the electronic and steric properties at this position.[7]

-

Varying the N-Alkyl/Aryl Substituents: The diisopropyl groups on the amide nitrogen are critical for activity but can be replaced with a wide range of other alkyl or aryl groups. This allows for probing the size and nature of the binding pocket of the biological target. For example, replacing alkyl groups with aromatic rings can introduce potential π-π stacking interactions.[7]

Part 2: Biological Activity and Structure-Activity Relationships (SAR)

While research into this compound itself is specific, the broader class of nicotinamide derivatives has been shown to modulate a wide range of biological targets. The insights from these related compounds provide a strong foundation for understanding the potential of this particular series.

Potential Biological Targets

Nicotinamide derivatives have demonstrated activity against a variety of targets, suggesting multiple potential therapeutic applications:

-

Enzyme Inhibition: Many nicotinamide analogs function as enzyme inhibitors. Targets include Poly-ADP-ribose polymerases (PARPs), which are crucial for DNA repair, and DNA demethylases like ALKBH2, which is implicated in cancers such as glioblastoma.[3][8] Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, is another key target.[9]

-

Anti-inflammatory Activity: Nicotinamide exhibits broad anti-inflammatory properties by inhibiting pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, and modulating the NF-κB signaling pathway.[1][3][10][11] These effects are relevant for treating inflammatory skin conditions like acne and bullous pemphigoid.[10][12]

-

Antimicrobial Effects: Certain nicotinamide derivatives have shown potent antifungal and antibacterial activity.[7][13] The proposed antibacterial mechanism involves the inhibition of enzymes essential for bacterial cell wall synthesis.[7]

Caption: Potential Biological Targets and Therapeutic Applications of Nicotinamide Derivatives.

Deciphering the Structure-Activity Relationship (SAR)

Understanding how specific structural features influence biological activity is paramount for rational drug design.

-